molecular formula C13H17N3O2 B7513917 N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide

N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B7513917
M. Wt: 247.29 g/mol
InChI Key: YTCJKCHXMLLFTP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction leads to the formation of the desired compound through intramolecular cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. The compound’s unique structure allows it to bind to specific proteins and enzymes, making it a valuable tool in drug discovery and development. Additionally, it may have applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the aromatic anilide group play crucial roles in binding to these targets. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide can be compared with other similar compounds, such as pyrrolidine derivatives and aromatic anilides. Similar compounds include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share structural similarities but may differ in their biological activity and chemical reactivity

Properties

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-14-12(17)10-4-6-11(7-5-10)15-13(18)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCJKCHXMLLFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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